1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one

BET bromodomain BRD4 epigenetics

1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one (CAS 446270-14-0, molecular formula C22H20FN3O, molecular weight 361.4 g/mol) is a synthetic compound belonging to the benzo[cd]indol-2(1H)-one class, featuring a tricyclic core linked via a methylene bridge to a 4-(4-fluorophenyl)piperazine moiety. The benzo[cd]indol-2(1H)-one scaffold has been identified as a privileged structure in epigenetic drug discovery, particularly as a bromodomain and extra-terminal domain (BET) inhibitor core and as a downstream Hedgehog pathway inhibitor.

Molecular Formula C22H20FN3O
Molecular Weight 361.4g/mol
CAS No. 446270-14-0
Cat. No. B383081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one
CAS446270-14-0
Molecular FormulaC22H20FN3O
Molecular Weight361.4g/mol
Structural Identifiers
SMILESC1CN(CCN1CN2C3=CC=CC4=C3C(=CC=C4)C2=O)C5=CC=C(C=C5)F
InChIInChI=1S/C22H20FN3O/c23-17-7-9-18(10-8-17)25-13-11-24(12-14-25)15-26-20-6-2-4-16-3-1-5-19(21(16)20)22(26)27/h1-10H,11-15H2
InChIKeyZFEUNCVHQQMNSC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one (CAS 446270-14-0): Chemical Identity and Scaffold Context for Procurement


1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one (CAS 446270-14-0, molecular formula C22H20FN3O, molecular weight 361.4 g/mol) is a synthetic compound belonging to the benzo[cd]indol-2(1H)-one class, featuring a tricyclic core linked via a methylene bridge to a 4-(4-fluorophenyl)piperazine moiety. The benzo[cd]indol-2(1H)-one scaffold has been identified as a privileged structure in epigenetic drug discovery, particularly as a bromodomain and extra-terminal domain (BET) inhibitor core [1] and as a downstream Hedgehog pathway inhibitor [2]. Its procurement is typically aimed at medicinal chemistry campaigns targeting transcriptional regulation, oncology, or inflammation, where positional substitution and linker identity critically determine target engagement and selectivity [1].

Why Generic 4-Fluorophenylpiperazine or Benzocdindolone Analogs Cannot Replace CAS 446270-14-0 in Targeted Investigations


The benzo[cd]indol-2(1H)-one class exhibits pronounced structure-activity relationship (SAR) sensitivity: the identity of the N1-substituent, the linker type (methylene vs. sulfonyl vs. carbonyl), and the arylpiperazine substitution pattern each govern distinct target profiles [1]. For example, within the BET bromodomain series, moving from an N1-ethyl-N-(4-fluorophenyl)sulfonamide to an N1-methylene-linked piperazine can redirect binding from BRD4 BD1 to other bromodomains or even non-BET targets [1]. In the Hedgehog context, N1-benzyl derivatives yield sub-micromolar inhibition, but the introduction of a 4-(4-fluorophenyl)piperazine methylene substituent creates a distinct chemotype whose pathway engagement cannot be assumed from other benzocdindolones [2]. Generic substitution with uncharacterized in-class analogs risks loss of target specificity, altered pharmacokinetics, and incomparable biological readouts, making compound-specific sourcing essential for reproducible research.

Quantitative Differentiation Evidence for CAS 446270-14-0 Against Closest Structural Analogs


BRD4 BD1 Binding Affinity: Scaffold-Class Potential vs. Confirmed Sulfonamide-Linked Analogs

While direct BRD4 BD1 binding data for CAS 446270-14-0 has not been published, the benzocdindolone scaffold to which it belongs has demonstrated BRD4 BD1 Kd values of 124 nM and 137 nM for optimized sulfonamide-linked derivatives [1]. The target compound's methylene-linked 4-(4-fluorophenyl)piperazine substitution represents a scaffold-hopping departure from the sulfonamide series, and its engagement with BRD4 or other BET bromodomains cannot be extrapolated without experimental confirmation [1]. This differentiates it from validated BET probes like compound 85 (Kd 124 nM, oral bioavailability 75.8%, t1/2 3.95 h) in the sulfonamide series, which have extensive PK/PD characterization [1]. In procuring CAS 446270-14-0, researchers must note the absence of confirmatory BRD4 binding data relative to literature-validated benzocdindolone BET inhibitors.

BET bromodomain BRD4 epigenetics scaffold hopping

Hedgehog Pathway Inhibition: Scaffold Potency Baseline vs. Linker-Specific Uncharacterized Chemotype

Benzocdindolone derivatives with N1-benzyl substitution have shown sub-micromolar Hedgehog pathway inhibition in Gli-luciferase reporter assays (IC50 < 1 µM) by acting downstream of Suppressor of Fused (SUFU) [1]. The target compound replaces the benzyl group with a methylene-linked 4-(4-fluorophenyl)piperazine, a modification that introduces a basic amine and a fluorophenyl ring absent in the Hedgehog-active benzyl series [1]. No Hedgehog pathway data have been reported for CAS 446270-14-0. The closest comparator, 1-benzylbenzo[cd]indol-2(1H)-one, reduces Gli1 mRNA expression and is active in SUFU-deficient cells [1]; the target compound's 4-fluorophenylpiperazine moiety may confer distinct physicochemical properties (increased basicity, altered logD) that could affect cell permeability and target occupancy, but this remains untested.

Hedgehog signaling GLI transcription factors medulloblastoma SMO-independent

Physicochemical Differentiation: Calculated vs. Measured Properties Relative to Sulfonamide and Benzyl Analogs

The incorporation of a piperazine ring in the target compound introduces a tertiary amine (predicted pKa ~8-9) not present in N1-benzyl or N1-ethyl-sulfonamide benzocdindolone analogs [1][2]. This basic center is expected to lower logD at physiological pH relative to neutral benzyl derivatives, potentially improving aqueous solubility but reducing passive membrane permeability compared to the sulfonamide-linked BET inhibitors (e.g., compound 85, which has no basic amine in the linker [1]). The 4-fluorophenyl group on the piperazine further modulates lipophilicity and may engage in halogen-bonding interactions not available to unsubstituted phenylpiperazine analogs. These theoretical differences have not been experimentally validated for the target compound in head-to-head comparisons.

logD solubility piperazine basicity lead optimization

Validated Application Scenarios for 1-((4-(4-Fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one (CAS 446270-14-0) Based on Scaffold Evidence


Scaffold-Hopping Probe for BET Bromodomain Selectivity Profiling

CAS 446270-14-0 can serve as a scaffold-hopping starting point for BET bromodomain selectivity studies, where its methylene-linked 4-(4-fluorophenyl)piperazine substituent is compared against the sulfonamide-linked benzocdindolone series (e.g., compound 85, BRD4 BD1 Kd = 124 nM) [1]. Differential scanning fluorimetry or BROMOscan panels can reveal whether the piperazine-bearing chemotype exhibits altered BD1/BD2 selectivity or bromodomain-subfamily promiscuity relative to the well-characterized sulfonamide BET inhibitors identified in the Xue et al. study [1].

Negative Control or Alternative Chemotype in Hedgehog Pathway Assays

Given that N1-benzyl benzocdindolones display sub-micromolar Hedgehog inhibition acting downstream of SUFU [2], CAS 446270-14-0 may serve as a structurally divergent comparator in Hedgehog pathway screening cascades. Its 4-(4-fluorophenyl)piperazine methylene substituent introduces a basic amine and fluorophenyl ring absent in the active benzyl series; testing its pathway activity (or lack thereof) in Gli-luciferase and SUFU-/- cell models can provide critical SAR information about the steric and electronic tolerance at the N1 position of the benzocdindolone core [2].

Physicochemical and PK Benchmarking Against Neutral Benzocdindolone Leads

The piperazine moiety in CAS 446270-14-0 introduces a basic center (predicted pKa ~8.2) that enables salt formation and may improve aqueous solubility relative to neutral benzocdindolone leads such as 1-benzylbenzo[cd]indol-2(1H)-one [2]. In procurement for lead optimization, this compound can be used to experimentally benchmark solubility, permeability (PAMPA or Caco-2), and microsomal stability against the neutral N1-substituted analogs, guiding decisions on whether the piperazine linker provides a tangible developability advantage [1].

Quote Request

Request a Quote for 1-((4-(4-fluorophenyl)piperazin-1-yl)methyl)benzo[cd]indol-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.